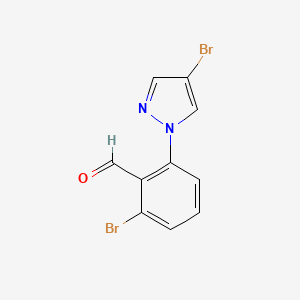

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with bromine and pyrazole groups. This compound is of interest due to its unique structure, which combines aromatic aldehyde and heterocyclic components, making it valuable in various chemical and biological research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.

Major Products Formed

Oxidation: 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzoic acid.

Reduction: 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is an organic compound with a benzaldehyde core that is substituted with bromine and pyrazole groups. It is valuable in chemical and biological research applications because of its unique structure, which combines an aromatic aldehyde and heterocyclic components.

Chemical Reactions

This compound can participate in various chemical reactions:

- Oxidation The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4). The major product formed is 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzoic acid.

- Reduction The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4). The major product formed is 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzyl alcohol.

- Substitution The bromine atoms can be substituted with other nucleophiles under appropriate conditions. Various substituted derivatives are produced depending on the nucleophile used.

Synthesis of Pyrazoles

Visible light catalysis allows for an efficient tandem reaction of hydrazones and α-bromo ketones to yield 1,3,5-trisubstituted pyrazoles. Radical addition, followed by intramolecular cyclization, produces the pyrazole skeleton under mild conditions with wide group tolerance .

Precursor

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The presence of the pyrazole ring suggests potential interactions with proteins that recognize this heterocyclic structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-6-(1H-pyrazol-1-yl)pyridine

- 4-Bromo-1H-pyrazol-5-amine

- 4-Bromo-1-(4-chlorophenyl)pyrazole

Uniqueness

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is unique due to the combination of bromine atoms and the pyrazole ring attached to a benzaldehyde core. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Biologische Aktivität

2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C10H7Br2N2O

- Molar Mass : Approximately 251.08 g/mol

- Functional Groups : Contains a benzaldehyde group, two bromine substituents, and a pyrazole moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the growth of several cancer cell types. The compound's structure allows it to interact with molecular targets involved in cancer proliferation. Notably, compounds containing pyrazole moieties have demonstrated efficacy against:

- Lung Cancer

- Breast Cancer (MDA-MB-231 cells)

- Liver Cancer (HepG2 cells)

- Colorectal Cancer

In vitro studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways related to cell survival and proliferation .

2. Anti-inflammatory Properties

The presence of the pyrazole ring in this compound suggests potential anti-inflammatory activity. Pyrazole derivatives have been reported to act as selective COX-2 inhibitors, which are important for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism of action for this compound involves:

- Binding Affinity : The bromine atoms enhance binding affinity to specific enzymes or receptors.

- Covalent Interactions : The aldehyde group can form stable adducts with target biomolecules, leading to modulation of their activity.

Synthesis Methods

Synthesis of this compound can be achieved through several methods, including:

- Multi-step Organic Reactions : Involves bromination and subsequent coupling reactions with pyrazole derivatives.

- One-pot Synthesis : Recent advancements allow for more efficient synthesis using visible light catalysis or metal-free conditions .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:

Eigenschaften

Molekularformel |

C10H6Br2N2O |

|---|---|

Molekulargewicht |

329.97 g/mol |

IUPAC-Name |

2-bromo-6-(4-bromopyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C10H6Br2N2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H |

InChI-Schlüssel |

CRMDQWFFVHHSDK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Br)C=O)N2C=C(C=N2)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.